molecular formula C6H7BrN2O3 B2496763 Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate CAS No. 2091711-92-9

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate

Cat. No.: B2496763
CAS No.: 2091711-92-9
M. Wt: 235.037
InChI Key: QKZASPSCKIFIPF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with amino, bromo, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-2-bromoacetate with formamide under acidic conditions to form the oxazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides, esters, or anhydrides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Reagents like carbodiimides or acid chlorides.

Major Products Formed

    Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of nitro-oxazole derivatives.

    Reduction: Formation of amino-oxazole derivatives.

    Condensation: Formation of amides, esters, or anhydrides.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-bromo-oxazole-4-carboxylate
  • Ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate
  • Ethyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro or fluoro analogs. The bromo group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZASPSCKIFIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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